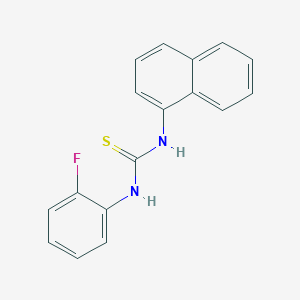

N-(2-fluorophenyl)-N'-1-naphthylthiourea

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-naphthalen-1-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2S/c18-14-9-3-4-10-16(14)20-17(21)19-15-11-5-7-12-6-1-2-8-13(12)15/h1-11H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTSESMPWZPZRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Molecular Properties

Thiourea derivatives vary significantly based on substituent groups. Below is a comparative analysis of key compounds:

Table 1: Structural and Molecular Comparison

Electronic and Steric Effects

- Fluorine vs. Chlorine: The 2-fluorophenyl group in the target compound is smaller and less polarizable than chlorine in N-(4-chlorophenyl)-N'-allylthiourea.

- Naphthyl vs. Phenyl : The 1-naphthyl group in the target compound increases aromatic surface area compared to phenyl, favoring stronger π-π interactions but reducing solubility in polar solvents .

Research Findings and Trends

- Synthetic Accessibility : Derivatives with allyl or alkyl groups (e.g., N'-allyl-N-benzyl-N-(1-phenylethyl)thiourea) are more synthetically flexible but may lack thermal stability compared to aryl-substituted thioureas .

Q & A

Q. What are the established synthetic routes for N-(2-fluorophenyl)-N'-1-naphthylthiourea, and what key reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions, such as coupling a fluorophenyl isothiocyanate with 1-naphthylamine under controlled conditions. Critical parameters include reaction temperature (optimal range: 0–5°C for intermediate stabilization), solvent polarity (e.g., THF or DCM), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography or recrystallization is essential for achieving >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : and NMR confirm functional groups and substituent positions, with fluorophenyl protons showing distinct splitting patterns due to coupling.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement, resolving bond lengths and angles. Disorder in aromatic rings, common in thioureas, requires high-resolution data (<1.0 Å) for accurate modeling .

Q. What are the recommended protocols for ensuring the stability of this compound during storage and experimental procedures?

Store the compound in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation. Stability tests under varying pH (3–9) and temperature (25–50°C) show decomposition above 40°C, necessitating cold handling during biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of thiourea derivatives through experimental design?

Contradictions in activity data (e.g., IC values) often arise from assay conditions (e.g., buffer composition, cell lines). Standardize protocols by:

- Using identical solvent controls (e.g., DMSO concentration ≤0.1%).

- Validating target specificity via knockout models or competitive binding assays.

- Comparing structural analogs (e.g., chloro vs. trifluoromethyl substituents) to isolate substituent effects .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

- Kinetic Assays : Determine inhibition constants () using Lineweaver-Burk plots to classify competitive/uncompetitive mechanisms.

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on hydrogen bonds between the thiourea moiety and active-site residues (e.g., Ser, Tyr).

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence to assess protein-ligand interactions .

Q. How do substituent variations on the aromatic rings of thiourea derivatives impact their physicochemical and biological properties?

Substituents like chloro (electron-withdrawing) or trifluoromethyl (lipophilic) groups enhance target affinity by:

- Increasing lipophilicity (logP), improving membrane permeability.

- Stabilizing charge-transfer interactions in enzyme active sites. Comparative studies show that 2-fluorophenyl derivatives exhibit higher metabolic stability than nitro-substituted analogs due to reduced oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.